molecular formula C11H14BrNO B11860022 2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol CAS No. 885268-64-4

2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Cat. No.: B11860022
CAS No.: 885268-64-4
M. Wt: 256.14 g/mol
InChI Key: CQOOFUPYUVYKKU-UHFFFAOYSA-N
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Description

2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position of the isoquinoline ring and an ethanol group attached to the 4th position. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of the ethanol group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is not fully understood, but it is believed to interact with various molecular targets and pathways. Its structural similarity to endogenous neuroactive compounds suggests that it may modulate neurotransmitter systems, potentially exerting neuroprotective effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the ethanol group but shares the bromine substitution at the 7th position.

    1,2,3,4-Tetrahydroisoquinoline: Lacks both the bromine and ethanol groups but shares the core tetrahydroisoquinoline structure.

Uniqueness

2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is unique due to the presence of both the bromine atom and the ethanol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .

Properties

CAS No.

885268-64-4

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(7-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol

InChI

InChI=1S/C11H14BrNO/c12-10-1-2-11-8(3-4-14)6-13-7-9(11)5-10/h1-2,5,8,13-14H,3-4,6-7H2

InChI Key

CQOOFUPYUVYKKU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C=C(C=C2)Br)CCO

Origin of Product

United States

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